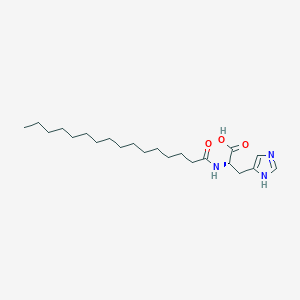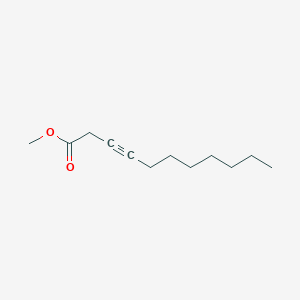
Methyl undec-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undec-3-ynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl undec-3-ynoate can be synthesized through various methods. One common approach involves the reaction of undec-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of selenium dioxide and tert-butyl hydroperoxide as oxidizing agents. This method allows for the selective oxidation of the acetylenic fatty ester to produce this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl undec-3-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Methyl 9-oxo-undec-10-ynoate, methyl 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undec-3-ene, methyl undecane.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl undec-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl undec-3-ynoate involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound undergoes transformation through the formation of intermediate species such as allylseleninic acid. These intermediates facilitate the selective oxidation of the acetylenic fatty ester to produce the desired products .
Comparaison Avec Des Composés Similaires
- Methyl undec-10-ynoate
- Methyl octadec-9-ynoate
- Methyl octadeca-6,8-diynoate
Comparison: Methyl undec-3-ynoate is unique due to the position of its triple bond, which imparts distinct reactivity compared to other acetylenic fatty esters. For example, methyl undec-10-ynoate has the triple bond at the tenth position, leading to different oxidation products and reaction pathways .
Propriétés
Numéro CAS |
58743-32-1 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
methyl undec-3-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3 |
Clé InChI |
SVLPMVOWWCFVNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

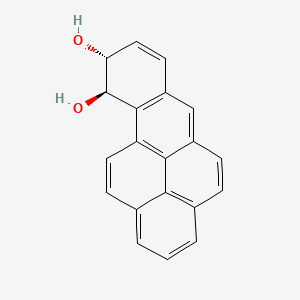


![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)

![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)
![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
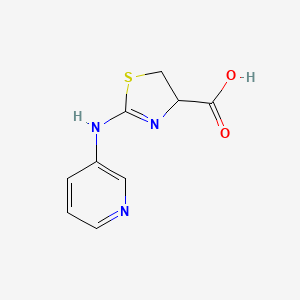
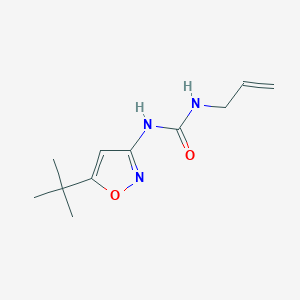
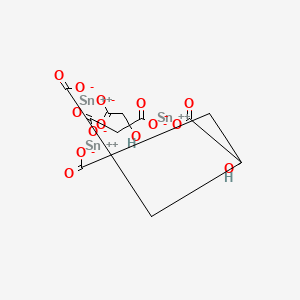
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
